molecular formula C10H6BrF5O2 B12857475 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide

Cat. No.: B12857475
M. Wt: 333.05 g/mol
InChI Key: WPMQXAFPQUWAAZ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is a compound that features both difluoromethoxy and trifluoromethyl groups attached to a phenacyl bromide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a phenacyl bromide scaffold. One common method involves the reaction of a suitable phenacyl bromide precursor with difluoromethoxy and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenacyl derivatives, while radical reactions can produce complex fluorinated compounds .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethoxy)-2-(trifluoromethyl)phenacyl bromide is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s stability, reactivity, and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H6BrF5O2

Molecular Weight

333.05 g/mol

IUPAC Name

2-bromo-1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H6BrF5O2/c11-4-8(17)6-2-1-5(18-9(12)13)3-7(6)10(14,15)16/h1-3,9H,4H2

InChI Key

WPMQXAFPQUWAAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)C(F)(F)F)C(=O)CBr

Origin of Product

United States

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